1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea
Overview
Description
1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea is a complex organic compound that features a urea functional group This compound is characterized by its unique structure, which includes multiple aromatic rings and pyridine moieties
Preparation Methods
The synthesis of 1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual pyridine derivatives, followed by their coupling through urea formation. Common reagents used in these reactions include isocyanates, amines, and various catalysts to facilitate the coupling process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in a particular biochemical pathway or its interaction with a specific protein.
Comparison with Similar Compounds
1-(5-Methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea can be compared with other similar compounds that feature pyridine and urea moieties. Some similar compounds include:
- 1-(4-Methylpyridin-2-yl)-3-[4-[[4-[(5-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea
- 1-(6-Methylpyridin-2-yl)-3-[4-[[4-[(4-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea These compounds share structural similarities but may differ in their specific functional groups or the position of the methyl groups on the pyridine rings. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and potential applications.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-[4-[[4-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-18-3-14-25(29-16-18)33-27(35)31-23-12-7-21(8-13-23)15-20-5-10-22(11-6-20)30-26(34)32-24-9-4-19(2)28-17-24/h3-14,16-17H,15H2,1-2H3,(H2,30,32,34)(H2,29,31,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCPMBNSDGCHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CN=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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